2-Methoxy-2-(oxan-3-yl)acetic acid
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Overview
Description
2-Methoxy-2-(oxan-3-yl)acetic acid is an organic compound with the molecular formula C8H14O4. It is also known by its IUPAC name, 2-((tetrahydro-2H-pyran-3-yl)methoxy)acetic acid This compound is characterized by the presence of a methoxy group and an oxan-3-yl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-3-yl)acetic acid typically involves the reaction of tetrahydro-2H-pyran-3-ylmethanol with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2-Methoxy-2-(oxan-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-(oxan-4-yl)acetic acid: Similar in structure but with the oxan group at a different position.
2-[(oxan-3-yl)methoxy]acetic acid: Another structural isomer with a different arrangement of functional groups.
5-Methoxy-2-methyl-3-indoleacetic acid: A compound with a similar methoxy group but different core structure.
Uniqueness
2-Methoxy-2-(oxan-3-yl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
2-Methoxy-2-(oxan-3-yl)acetic acid, with the CAS number 1598212-47-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group and an oxane ring, which contribute to its unique properties. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness in inhibiting the growth of pathogens, making it a candidate for further development in antimicrobial therapies.
2. Anti-inflammatory Properties
Preliminary data suggest that this compound may possess anti-inflammatory effects. These effects could be attributed to its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
3. Anticancer Potential
There is emerging evidence that this compound may have anticancer properties. Research indicates that it can induce apoptosis in cancer cells through specific signaling pathways, although further studies are needed to elucidate the precise mechanisms involved.
The mechanism of action of this compound is not fully understood but is believed to involve interaction with various molecular targets:
- DNA Intercalation: Similar to other compounds with aromatic structures, it may intercalate with DNA, affecting transcription and replication processes.
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular processes critical for cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of the compound led to reduced markers of inflammation, such as cytokine levels and histological signs of tissue damage. This supports the hypothesis that it may serve as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Biological Activity | Evidence Level | Mechanism | References |
---|---|---|---|
Antimicrobial | Moderate | Inhibition of bacterial growth | |
Anti-inflammatory | Moderate | Modulation of inflammatory pathways | |
Anticancer | Emerging | Induction of apoptosis |
Properties
IUPAC Name |
2-methoxy-2-(oxan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(8(9)10)6-3-2-4-12-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJHBQQZAVYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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